Ganodermanontriol

Description

This compound has been reported in Ganoderma sinense, Ganoderma, and other organisms with data available.

an antineoplastic agent; isolated from Ganoderma lucidum; structure in first source

Structure

3D Structure

Properties

CAS No. |

106518-63-2 |

|---|---|

Molecular Formula |

C30H48O4 |

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R,5S,6R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H48O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23,25,31,33-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,25+,27-,28-,29+,30-/m1/s1 |

InChI Key |

KASALCUNLBTNAA-LIPCCPSCSA-N |

Isomeric SMILES |

C[C@H](CC[C@@H]([C@@](C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |

Canonical SMILES |

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |

Appearance |

Powder |

Synonyms |

ganodermanontriol GNDT triterpene |

Origin of Product |

United States |

Foundational & Exploratory

Ganodermanontriol: A Technical Guide to its Discovery, Isolation, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganodermanontriol, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in biomedical research.[1][2] Its discovery has paved the way for investigations into its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-melanogenic properties.[3][4][5][6] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction, purification, and characterization. Furthermore, it elucidates the molecular mechanisms underlying its biological effects, with a focus on key signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Discovery and Biological Significance

This compound is a highly oxygenated lanostane-type triterpenoid found in the fruiting bodies and spores of Ganoderma lucidum.[7] Triterpenoids from Ganoderma species are recognized as major contributors to their therapeutic effects, which have been utilized in traditional medicine for centuries.[1][8] this compound, in particular, has been shown to exhibit a range of biological activities, making it a promising candidate for drug development.

Its anti-cancer properties have been demonstrated against various cancer cell lines, including colon and breast cancer.[3][9][10] Studies have shown that it can inhibit cancer cell proliferation, induce cell cycle arrest, and suppress tumor growth in vivo.[3][10] The primary mechanism for its anti-cancer action in colon cancer involves the suppression of the β-catenin signaling pathway.[3][11]

The anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][12]

More recently, this compound has been identified as a potent inhibitor of melanin biosynthesis, suggesting its potential application in the treatment of hyperpigmentation disorders.[5][6] This anti-melanogenic activity is mediated through the regulation of the cAMP response element-binding protein (CREB) and MAPK signaling pathways, leading to the downregulation of key melanogenic enzymes.[5][6]

Isolation and Purification of this compound

The isolation of this compound from Ganoderma lucidum is a multi-step process involving extraction and several stages of chromatography. The following protocol is a synthesis of methodologies reported in the scientific literature.

Experimental Protocol: Extraction and Fractionation

-

Preparation of Raw Material : Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction : The powdered mushroom is extracted with 70-80% ethanol at an elevated temperature (around 70°C). This step is often performed multiple times to ensure maximum yield of triterpenoids.[13]

-

Solvent Partitioning : The resulting ethanol extract is concentrated and then partitioned with a non-polar solvent, such as chloroform, to separate the triterpenoid-rich fraction from more polar compounds like polysaccharides.[13]

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography : The triterpenoid fraction is subjected to silica gel column chromatography. Elution is typically carried out with a gradient of chloroform and methanol (e.g., starting with 95:5 chloroform:methanol).[13] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Octadecylsilane (ODS) C18 Column Chromatography : Fractions containing this compound are pooled, concentrated, and further purified on an ODS-C18 column using a methanol-water solvent system (e.g., 80:20 methanol:water) for elution.[13]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : The final purification step involves RP-HPLC on a C18 column. A gradient of acetonitrile and water is commonly used as the mobile phase to yield highly pure this compound.[13]

Characterization

The structure of the isolated this compound is confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Diagrams

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Quantitative Data Summary

The biological activity of this compound has been quantified in several studies. The following tables summarize key findings.

Table 1: Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |

| HCT-116 | Colon Cancer | Proliferation | Not specified, dose-dependent inhibition | [3] |

| HT-29 | Colon Cancer | Proliferation | Not specified, significant inhibition at 5-25 µM | [10] |

| MCF-7 | Breast Cancer | Proliferation | 5.8 | [9][14] |

| MDA-MB-231 | Breast Cancer | Proliferation | 9.7 | [9][14] |

Table 2: Anti-Inflammatory and Anti-Melanogenic Activity

| Activity | Cell Line | Key Effect | Concentration | Reference |

| Anti-inflammatory | RAW264.7 | Inhibition of NF-κB by LPS | 10 µM | [4] |

| Anti-inflammatory | RAW264.7 | Reduction of IL-6 and TNF-α | Not specified | [4] |

| Anti-melanogenic | B16F10 | Inhibition of melanin biosynthesis | Effective at <2.5 µg/mL | [5][6] |

Conclusion

This compound, a key bioactive triterpene from Ganoderma lucidum, demonstrates significant potential as a therapeutic agent. Its well-characterized anti-cancer, anti-inflammatory, and anti-melanogenic activities, coupled with a growing understanding of its molecular mechanisms, make it a compelling subject for further research and development. The detailed protocols for its isolation and purification provided in this guide, along with the summarized quantitative data and pathway diagrams, offer a valuable resource for scientists working to unlock the full therapeutic potential of this natural compound. Future studies should focus on optimizing its synthesis, evaluating its in vivo efficacy and safety in more detail, and exploring its potential in combination therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. web.uvic.ca [web.uvic.ca]

- 3. researchgate.net [researchgate.net]

- 4. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 6. scispace.com [scispace.com]

- 7. NMR-based Structural Classification, Identification, and Quantification of Triterpenoids from Edible Mushroom Ganoderma resinaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ganodermanontriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganodermanontriol is a bioactive lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document provides a comprehensive overview of its chemical structure, stereochemistry, and key experimental protocols for its isolation and characterization. Furthermore, it delves into the compound's known interactions with critical cellular signaling pathways, namely the β-catenin and Mitogen-Activated Protein Kinase (MAPK) pathways, providing visual representations of these interactions. While extensive research has been conducted on its biological activities, this guide notes the current limitations in publicly available, detailed quantitative structural data such as complete NMR spectral assignments and X-ray crystallographic information.

Chemical Structure and Stereochemistry

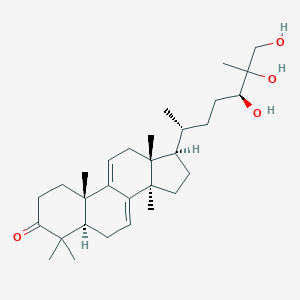

This compound is a tetracyclic triterpenoid characterized by a lanostane skeleton. Its systematic IUPAC name is (5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R,5S,6R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one[1][2]. The molecule possesses a total of eight defined stereocenters, leading to a specific three-dimensional arrangement crucial for its biological activity[3].

Key Structural Features:

-

Lanostane Core: A tetracyclic system fundamental to a class of triterpenoids.

-

α,β-Unsaturated Ketone: Present in the A-ring of the lanostane core.

-

Triol Side Chain: A hydroxylated heptane chain attached at C-17, which is a key feature contributing to its polarity and biological interactions.

-

Stereochemistry: The absolute configuration of the eight stereocenters has been determined, as indicated by the IUPAC name[3].

Molecular Formula: C₃₀H₄₈O₄[1]

Molecular Weight: 472.71 g/mol [1]

CAS Number: 106518-63-2[1]

Quantitative Structural Data

A comprehensive search of publicly available scientific literature and databases did not yield a complete and unambiguously assigned set of experimental ¹H and ¹³C NMR data for this compound. Similarly, no crystallographic information files (CIF) or detailed tables of bond lengths and angles from X-ray crystallography studies were found. The following tables summarize the currently available, albeit incomplete, quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₄ | [1] |

| Molecular Weight | 472.71 g/mol | [1] |

| CAS Number | 106518-63-2 | [1] |

| IUPAC Name | (5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R,5S,6R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | [1][2] |

| Defined Stereocenters | 8 | [3] |

Table 2: Spectroscopic Data for this compound (Incomplete)

| Technique | Data | Source |

| ¹³C NMR | Partial data available in comparative studies of related compounds, but a complete, assigned spectrum is not publicly available. | [4][5] |

| ¹H NMR | Partial data available in comparative studies of related compounds, but a complete, assigned spectrum is not publicly available. | [6][7][8] |

| Mass Spectrometry | Molecular ion peaks consistent with the molecular formula have been reported. | [9] |

Experimental Protocols

Isolation and Purification of this compound from Ganoderma lucidum

This protocol outlines a general procedure for the extraction and purification of this compound.

Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a suitable organic solvent, typically 95% ethanol, through methods such as maceration or reflux extraction. This process is repeated multiple times to ensure a high yield of triterpenoids.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning, for example, with chloroform, to separate the less polar triterpenoid fraction from more polar compounds.

-

Column Chromatography: The triterpenoid-rich fraction is then subjected to silica gel column chromatography. A gradient elution system, such as a chloroform-methanol mixture with increasing polarity, is employed to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative reverse-phase HPLC, often with a C18 column and a mobile phase consisting of a methanol-water gradient[10][11][12]. The purity of the final product is confirmed by analytical HPLC.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of natural products like this compound.

Methodology:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) and transferred to an NMR tube.

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the number and types of protons and carbons in the molecule.

-

2D NMR Spectroscopy: A suite of 2D NMR experiments is performed to establish the connectivity and spatial relationships of atoms:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry.

-

Analysis of Signaling Pathway Modulation by Western Blotting

To investigate the effect of this compound on cellular signaling pathways, Western blotting is a standard technique.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., cancer cell line) is cultured and treated with varying concentrations of this compound for a specified duration.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins of the signaling pathway (e.g., β-catenin, phosphorylated ERK).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate[13][14][15].

Modulation of Cellular Signaling Pathways

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways, including the β-catenin and MAPK pathways.

Inhibition of the β-Catenin Signaling Pathway

The β-catenin signaling pathway is crucial in cell proliferation and differentiation, and its dysregulation is often associated with cancer. This compound has been demonstrated to inhibit this pathway.

Logical Flow of this compound's Effect on the β-Catenin Pathway

Caption: this compound's inhibitory effect on the β-catenin signaling pathway.

This compound is thought to promote the activity of the destruction complex (composed of GSK-3β, Axin, and APC), leading to the phosphorylation and subsequent proteasomal degradation of β-catenin. This prevents the nuclear translocation of β-catenin and the transcription of its target genes, such as Cyclin D1 and c-Myc, ultimately inhibiting cell proliferation.

Regulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. This compound has been shown to modulate the phosphorylation status of key MAPK proteins.

Experimental Workflow for Analyzing MAPK Pathway Modulation

Caption: Experimental workflow for studying the effect of this compound on the MAPK pathway.

Studies have indicated that this compound can influence the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38. The specific effects (activation or inhibition) can be cell-type and context-dependent, leading to various cellular outcomes, including apoptosis and modulation of inflammatory responses.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant biological activities. This guide has provided an overview of its stereochemistry and detailed experimental protocols for its study. The elucidation of its modulatory effects on the β-catenin and MAPK signaling pathways offers valuable insights for researchers in drug discovery and development. However, a notable gap in the current scientific literature is the lack of publicly available, comprehensive quantitative structural data from NMR and X-ray crystallography. Future research should aim to fill this gap to provide a more complete understanding of this important bioactive molecule.

References

- 1. This compound | C30H48O4 | CID 3001811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. origene.com [origene.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. docs.abcam.com [docs.abcam.com]

Spectroscopic Elucidation of Ganodermanontriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanontriol is a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum. As a member of the diverse family of Ganoderma triterpenoids, it has garnered significant interest for its potential pharmacological activities. The precise structural elucidation of this compound is fundamental for understanding its bioactivity and for quality control in the development of related therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presented with detailed experimental protocols and data analysis.

Chemical Structure

This compound (C₃₀H₄₈O₄) has a molecular weight of 472.71 g/mol .[1] Its structure is characterized by a lanostane skeleton with hydroxyl groups and a ketone functionality, which are key features for its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for assigning the proton and carbon skeletons, respectively.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, referenced from studies on lanostane triterpenes isolated from Ganoderma species.[2]

Table 1: ¹H NMR Spectroscopic Data of this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 7 | 5.48 | d | 4.5 |

| 11 | 5.25 | d | 6.0 |

| 24 | 3.41 | dd | 8.0, 2.5 |

| 26a | 3.65 | dd | 11.0, 4.0 |

| 26b | 3.45 | dd | 11.0, 6.5 |

| 18-CH₃ | 0.68 | s | |

| 19-CH₃ | 1.18 | s | |

| 21-CH₃ | 0.93 | d | 6.5 |

| 27-CH₃ | 1.15 | s | |

| 28-CH₃ | 1.08 | s | |

| 29-CH₃ | 1.12 | s | |

| 30-CH₃ | 0.98 | s |

Table 2: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 35.8 |

| 2 | 34.4 |

| 3 | 218.4 |

| 4 | 49.8 |

| 5 | 51.2 |

| 6 | 21.5 |

| 7 | 117.2 |

| 8 | 145.8 |

| 9 | 141.2 |

| 10 | 37.1 |

| 11 | 116.5 |

| 12 | 37.9 |

| 13 | 44.3 |

| 14 | 49.9 |

| 15 | 32.7 |

| 16 | 28.1 |

| 17 | 50.8 |

| 18 | 16.4 |

| 19 | 19.1 |

| 20 | 36.4 |

| 21 | 18.7 |

| 22 | 34.9 |

| 23 | 27.5 |

| 24 | 75.3 |

| 25 | 76.1 |

| 26 | 69.8 |

| 27 | 27.2 |

| 28 | 24.5 |

| 29 | 22.1 |

| 30 | 28.3 |

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Extraction and Purification: Triterpenoids, including this compound, are typically extracted from dried and powdered Ganoderma lucidum fruiting bodies using a solvent such as ethanol. The crude extract is then subjected to chromatographic techniques (e.g., silica gel column chromatography followed by HPLC) to isolate pure this compound.

-

NMR Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for triterpenoids (typically 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.

-

2D NMR: To aid in the complete and unambiguous assignment of the structure, a suite of 2D NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

Mass Spectrometric Data

The molecular formula of this compound is C₃₀H₄₈O₄, corresponding to a monoisotopic mass of 472.35526 Da.[1] The fragmentation of lanostanoid triterpenes is complex and depends on the ionization technique used. Electrospray ionization (ESI) is a soft ionization method commonly used for these compounds.

Table 3: Predicted ESI-MS Fragmentation Data for this compound

| m/z (ion) | Formula | Description |

| 473.3625 [M+H]⁺ | C₃₀H₄₉O₄⁺ | Protonated molecule |

| 455.3520 [M+H-H₂O]⁺ | C₃₀H₄₇O₃⁺ | Loss of a water molecule |

| 437.3414 [M+H-2H₂O]⁺ | C₃₀H₄₅O₂⁺ | Loss of two water molecules |

| 419.3309 [M+H-3H₂O]⁺ | C₃₀H₄₃O⁺ | Loss of three water molecules |

Experimental Protocol for MS Analysis

Sample Preparation:

-

The purified sample of this compound obtained from chromatographic separation is dissolved in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source is ideal.

-

Ionization Mode: Positive ion mode is typically used for the analysis of triterpenoid alcohols.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺).

-

Tandem MS (MS/MS): Perform tandem mass spectrometry experiments by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID). This will generate fragment ions that provide structural information. The fragmentation pattern can help to characterize the side chain and the steroidal nucleus.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Infrared Spectroscopic Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, ketone, and alkane functionalities.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H stretching (from hydroxyl groups) |

| 2960-2850 | Strong | C-H stretching (from alkyl groups) |

| ~1710 | Strong | C=O stretching (from the ketone group) |

| ~1460 and ~1375 | Medium | C-H bending (from alkyl groups) |

| ~1050 | Medium | C-O stretching (from hydroxyl groups) |

Experimental Protocol for IR Analysis

Sample Preparation:

-

KBr Pellet: Mix a small amount of the purified solid sample of this compound with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Integrated Spectroscopic Analysis for Structural Elucidation

The structural elucidation of this compound is achieved through the combined interpretation of data from NMR, MS, and IR spectroscopy.

Conclusion

This technical guide has summarized the key spectroscopic data (NMR, MS, and IR) for this compound and provided detailed experimental protocols for their acquisition. The combination of these techniques provides a robust framework for the unambiguous identification and structural characterization of this important natural product, which is essential for ongoing research and development in the fields of medicinal chemistry and pharmacology.

References

Ganodermanontriol: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanontriol, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an in-depth look at the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various scientific sources to provide a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₄₈O₄ | [1][2][3][4] |

| Molecular Weight | 472.7 g/mol | [1][2][3][4] |

| CAS Number | 106518-63-2 | [1][2][3][4] |

| IUPAC Name | (3β,24R,25)-24,25,26-trihydroxylanosta-7,9(11)-dien-3-one | [4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in Chloroform and DMSO. | [3][6] |

| UV Absorption (λmax) | 244, 253 nm | [3] |

| Storage | Store at -20°C in a dry and dark place. | [6] |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the extraction, purification, and biological evaluation of this compound.

Extraction and Purification of this compound from Ganoderma lucidum

This protocol describes a general method for the extraction and subsequent purification of this compound from the fruiting bodies of Ganoderma lucidum.

Materials:

-

Dried and powdered fruiting bodies of Ganoderma lucidum

-

Ethanol (95%)

-

Silica gel for column chromatography

-

Hexane, Ethyl acetate, and Methanol (for chromatography)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the powdered Ganoderma lucidum (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with hexane and ethyl acetate.

-

Collect the ethyl acetate fraction, which is enriched with triterpenoids.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of hexane-ethyl acetate, gradually increasing the polarity.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine the fractions containing this compound (as identified by comparison with a standard).

-

Further purify the combined fractions using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., methanol-water gradient) to yield pure this compound.[5]

-

Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for the desired time period (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration is less than 0.1%.

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the control (untreated cells).

-

Western Blot Analysis for Signaling Pathway Proteins

This protocol describes the use of Western blotting to analyze the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.

Materials:

-

Cells treated with this compound as described above

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, β-catenin, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[2]

-

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound in cancer and inflammation.

Anti-Cancer Activity: Inhibition of the β-catenin Signaling Pathway

This compound has been shown to suppress the growth of colon cancer cells by inhibiting the β-catenin signaling pathway.[1]

Caption: this compound inhibits the β-catenin signaling pathway.

Anti-Inflammatory Activity: Modulation of the TNF/NF-κB/MAPK Signaling Pathway

This compound demonstrates anti-inflammatory effects by targeting the TNF/NF-κB and MAPK signaling pathways.[2]

Caption: this compound inhibits inflammatory responses.

Anti-Cancer Activity: Regulation of M2 Macrophage Polarization via STAT6

This compound has been found to inhibit tumor progression by regulating the M2 polarization of tumor-associated macrophages through the suppression of STAT6 phosphorylation.[4]

Caption: this compound inhibits M2 macrophage polarization.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This guide provides a foundational understanding of its physicochemical characteristics, practical experimental protocols, and the intricate signaling pathways through which it exerts its effects. Further research into the clinical applications and optimization of this compound is warranted to fully harness its medicinal benefits.

References

- 1. This compound, a lanostanoid triterpene from Ganoderma lucidum, suppresses growth of colon cancer cells through ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Network Pharmacology and Experimental Validation Reveal this compound Modulates Pneumonia via TNF/NF‐κB/MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound regulates tumor-associated M2 macrophage polarization in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unraveling the Anti-Cancer Mechanisms of Ganodermanontriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganodermanontriol (GNDT), a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising natural compound with potent anti-cancer activities. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects on cancer cells. It details the compound's impact on key signaling pathways, including the β-catenin, Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways. Furthermore, this document outlines the experimental protocols for key assays used to elucidate these mechanisms and presents quantitative data in a structured format to facilitate comparison and analysis. Visual representations of signaling cascades and experimental workflows are provided to enhance understanding of the complex processes involved in this compound's anti-neoplastic action.

Introduction

Ganoderma lucidum, a well-regarded mushroom in traditional Chinese medicine, is a rich source of bioactive compounds, including a class of triterpenoids with significant pharmacological properties.[1] Among these, this compound has been identified as a potent anti-cancer agent.[2] Extensive research has demonstrated its ability to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer cell lines.[2][3] This guide synthesizes the current understanding of this compound's mechanism of action, offering a valuable resource for researchers and professionals in the field of oncology drug development.

Effects on Cancer Cell Proliferation and Viability

This compound has been shown to inhibit the proliferation of a range of cancer cells, including those of the colon, breast, and lung.[2][4][5] The anti-proliferative effects are often dose- and time-dependent. Notably, in some cancer cell lines, this compound inhibits proliferation without significantly affecting cell viability at similar concentrations, suggesting a cytostatic rather than cytotoxic effect at those doses.[4][6]

Table 1: Inhibitory Effects of this compound on Cancer Cell Proliferation

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Proliferation Inhibition (%) | Citation |

| HCT-116 | Colon Cancer | MTT Assay | 0-80 | 24-72 | Dose-dependent inhibition | [4] |

| HT-29 | Colon Cancer | MTT Assay | 0-80 | 24-72 | Dose-dependent inhibition | [4] |

| MCF-7 | Breast Cancer | Cell Proliferation Assay | 5.8 (IC50) | Not Specified | 50 | [5] |

| MDA-MB-231 | Breast Cancer | Cell Proliferation Assay | 9.7 (IC50) | Not Specified | 50 | [5] |

Modulation of Key Signaling Pathways

This compound's anti-cancer effects are mediated through its interaction with several critical intracellular signaling pathways that regulate cell growth, survival, and differentiation.

β-Catenin Signaling Pathway

In colorectal cancer, the deregulation of the β-catenin signaling pathway is a crucial event.[4][6] this compound has been shown to suppress the growth of colon cancer cells by targeting this pathway.[4][6] It inhibits the transcriptional activity of β-catenin and reduces the protein expression of its downstream target, cyclin D1, in a dose-dependent manner.[4][6] Furthermore, this compound can cause a dose-dependent increase in the protein expression of E-cadherin and β-catenin in HT-29 colon cancer cells.[4][6]

Caption: this compound's inhibition of the β-catenin pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and survival that is often dysregulated in cancer.[7] this compound has been observed to affect the phosphorylation of key MAPK signaling molecules.[7][8] Specifically, it can increase the phosphorylation of ERK and JNK while reducing the phosphorylation of p38 in B16F10 melanoma cells.[7] The activation of the JNK pathway, in particular, is often associated with the induction of apoptosis in cancer cells.[9]

Caption: Modulation of the MAPK pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central node in regulating cell survival, growth, and proliferation, and its aberrant activation is a common feature of many cancers.[10] this compound has been shown to induce heme oxygenase-1 (HO-1) expression, which provides hepatoprotective effects, through the activation of the PI3K/Akt and p38 signaling pathways.[11] Conversely, other compounds from Ganoderma lucidum have been shown to inhibit the PI3K/Akt pathway, leading to anti-cancer effects.[12] The precise and context-dependent effects of this compound on the PI3K/Akt pathway in different cancer types warrant further investigation.

Caption: this compound's influence on the PI3K/Akt pathway.

Induction of Apoptosis and Cell Cycle Arrest

A key aspect of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis, and to halt the progression of the cell cycle.

Apoptosis

This compound, in combination with Mycophenolate Mofetil (MMF), has been shown to promote apoptosis in lung cancer cells.[2] While the direct apoptotic effects of this compound alone are still being fully elucidated, other triterpenoids from Ganoderma lucidum are known to induce apoptosis through the mitochondrial pathway, involving the activation of caspase-3 and caspase-9.[13][14][15]

Table 2: Effects of this compound on Apoptosis-Related Proteins

| Cell Line | Cancer Type | Treatment | Protein | Change in Expression | Citation |

| Lung Cancer Cells | Lung Adenocarcinoma | GDNT + MMF | Not Specified | Apoptosis Promoted | [2] |

Cell Cycle Arrest

This compound has been demonstrated to cause cell cycle arrest, primarily at the G1 phase.[3] This is achieved by down-regulating the expression of key cell cycle regulatory proteins.

Table 3: Effects of this compound on Cell Cycle Regulatory Proteins

| Cell Line | Cancer Type | Protein | Change in Expression | Effect on Cell Cycle | Citation |

| HT-29 | Colon Cancer | Cyclin D1 | Down-regulation | G0/G1 Arrest | [3] |

| HT-29 | Colon Cancer | Cdk-4 | Down-regulation | G0/G1 Arrest | [3] |

| HCT-116 and HT-29 | Colon Cancer | PCNA | Marked Inhibition | Inhibition of Proliferation | [4][6] |

| HT-29 | Colon Cancer | Cdk-2 | No effect | - | [4][6] |

| HT-29 | Colon Cancer | p21 | No effect | - | [4][6] |

| HT-29 | Colon Cancer | Cyclin E | No effect | - | [4][6] |

Anti-Metastatic Potential

While the direct anti-metastatic effects of this compound are an area of ongoing research, extracts from Ganoderma lucidum containing triterpenoids have been shown to inhibit the migration and invasion of cancer cells.[3][16] this compound has been observed to significantly inhibit the migration of HT-29 colon cancer cells.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Proliferation and Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, HT-29) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-80 µM) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (untreated cells).

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, Cyclin D1, p-ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by trypsinization.

-

Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: General experimental workflow for assessing this compound's anti-cancer effects.

Conclusion and Future Directions

This compound exhibits significant anti-cancer potential by modulating key signaling pathways, inducing apoptosis, and causing cell cycle arrest. Its multifaceted mechanism of action makes it an attractive candidate for further pre-clinical and clinical development. Future research should focus on elucidating the complete spectrum of its molecular targets, its efficacy in combination with conventional chemotherapeutic agents, and its safety profile in in vivo models. A deeper understanding of this compound's pharmacology will be instrumental in translating this promising natural compound into a novel therapeutic for cancer treatment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Suppresses the Progression of Lung Adenocarcinoma by Activating CES2 to Enhance the Metabolism of Mycophenolate Mofetil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Semisynthesis and biological evaluation of this compound and its stereoisomeric triols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a lanostanoid triterpene from Ganoderma lucidum, suppresses growth of colon cancer cells through ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Anti-Melanogenic Effects of this compound from the Medicinal Mushroom Ganoderma lucidum through the Regulation of the CREB and MAPK Signaling Pathways in B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 11. In vitro and in vivo hepatoprotective effect of this compound against t-BHP-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. <italic style="font-style: italic">Ganoderma lucidum</italic> Polysaccharides Inhibit Malignant Phenotype of Hepatocellular Carcinoma Cells by Regulating PI3K/Akt Signaling Pathway [syfjxzz.com]

- 13. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ganoderma lucidum spore oil induces apoptosis of breast cancer cells in vitro and in vivo by activating caspase-3 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. li01.tci-thaijo.org [li01.tci-thaijo.org]

Ganodermanontriol: A Technical Guide to its Role in Modulating Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganodermanontriol, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a significant bioactive compound with therapeutic potential across various disease models. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a primary focus on its modulation of key cellular signaling pathways. We consolidate findings from preclinical studies, detailing its anti-inflammatory, anti-cancer, and immunomodulatory activities. This document summarizes quantitative data from various experimental models, presents detailed experimental protocols for key assays, and provides visual representations of the signaling cascades affected by this compound. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Ganoderma lucidum, commonly known as Lingzhi or Reishi, has a long-standing history in traditional medicine, particularly in Asia, for promoting health and longevity.[1] Its therapeutic properties are largely attributed to its rich composition of bioactive molecules, including polysaccharides and triterpenoids.[1] Among these, this compound (GNDT) has been identified as a principal and highly active triterpenoid.[2]

Preclinical research has demonstrated that this compound possesses a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2][3] These biological activities are underpinned by its ability to interact with and modulate critical intracellular signaling pathways that are often dysregulated in pathological conditions. This guide will explore the specific signaling cascades targeted by this compound, providing a detailed examination of its mechanism of action.

Modulation of Anti-Inflammatory Signaling Pathways

This compound has shown significant anti-inflammatory properties by targeting key signaling cascades involved in the inflammatory response.

The TNF/NF-κB/MAPKs Signaling Pathway in Pneumonia

In models of pneumonia, this compound has been shown to mitigate lung tissue damage and reduce the release of inflammatory mediators by targeting the TNF/NF-κB/MAPKs signaling pathways.[2] It effectively downregulates TNF-α and inhibits these interconnected pathways, which are central to the inflammatory cascade in pneumonia.[2]

| Parameter | Model | Treatment Group | Result | Reference |

| TNF-α, IL-1β, IL-6 Levels | LPS-induced pneumonia in rats | This compound (100 mg/kg) | Significant reduction in pro-inflammatory cytokines | [2] |

| TNF-R Expression | LPS-induced pneumonia in rats | This compound (25, 50, 100 mg/kg) | Dose-dependent reduction in TNF-R protein expression | [2] |

| NO, TNF-α, iNOS Expression | LPS-stimulated RAW 264.7 macrophages | This compound (1.25-5 µg/mL) | Significant inhibition of inflammatory mediators | |

| JNK and p38 Phosphorylation | LPS-stimulated RAW 264.7 macrophages | This compound (3-5 µg/mL) | Marked inhibition of MAPK phosphorylation |

-

Animal Model: An experimental pneumonia model was established in rats via intratracheal instillation of lipopolysaccharide (LPS) at a dosage of 5 mg/kg.[2]

-

Treatment Groups: Rats were randomly assigned to a control group, an LPS model group, a positive control group (Dexamethasone at 5 mg/kg), and three experimental groups administered this compound at low (25 mg/kg), medium (50 mg/kg), and high (100 mg/kg) doses.[2]

-

Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in rat lung tissue were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2]

-

Protein Expression (Western Blot): Lung tissues were homogenized and lysed. Protein extracts were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against TNF-R and GAPDH (as a loading control). Protein bands were visualized using a chemiluminescence detection system and quantified.[2]

-

Statistical Analysis: Data were analyzed using GraphPad Prism software. For normally distributed data, a One-Way ANOVA was employed. Statistical significance was set at p < 0.05.[2]

Modulation of Cancer-Related Signaling Pathways

This compound has demonstrated potent anti-cancer activity by intervening in several signaling pathways crucial for tumor growth, proliferation, and metastasis.

The β-catenin Signaling Pathway in Colon Cancer

In colorectal cancer, the dysregulation of the β-catenin signaling pathway is a critical event. This compound has been shown to inhibit the proliferation of HCT-116 and HT-29 colon cancer cells by suppressing this pathway.[4][5] It inhibits the transcriptional activity of β-catenin and reduces the protein expression of its downstream target, cyclin D1, a key regulator of the cell cycle.[4][5]

| Parameter | Cell Line | Treatment | Result | Reference |

| Cell Proliferation | HCT-116, HT-29 | This compound (0-80 µM) for 24-72h | Dose-dependent inhibition of proliferation | [5] |

| β-catenin Transcriptional Activity | HCT-116, HT-29 | This compound (0-80 µM) for 24h | Dose-dependent inhibition | [5] |

| Protein Expression (Cyclin D1, Cdk-4, PCNA) | HT-29 | This compound (0-80 µM) for 24h | Dose-dependent inhibition | [4][5] |

| Protein Expression (E-cadherin, β-catenin) | HT-29 | This compound (0-80 µM) for 24h | Dose-dependent increase | [4][5] |

| Tumor Growth | HT-29 Xenograft in nude mice | This compound | Suppression of tumor growth | [4][5] |

-

Cell Culture: Human colon cancer cell lines HCT-116 and HT-29 were cultured in appropriate media.

-

Cell Proliferation Assay: Cells were seeded in plates and treated with various concentrations of this compound (0-80 µM) for 24, 48, and 72 hours. Cell proliferation was assessed using a suitable method, such as the MTT assay, which measures metabolic activity.[5]

-

Western Blot Analysis: HT-29 cells were treated with this compound (0-80 µM) for 24 hours. Whole-cell extracts were prepared, and protein concentrations were determined. Equal amounts of protein were subjected to SDS-PAGE, transferred to membranes, and immunoblotted with primary antibodies against Cyclin D1, Cdk-4, PCNA, E-cadherin, β-catenin, and β-actin (as a loading control).[5]

-

Densitometry: The expression levels of proteins were quantified by densitometry analysis of the Western blot bands.[5]

The STAT6 Signaling Pathway in Gastric Cancer

This compound can inhibit the M2 polarization of tumor-associated macrophages (TAMs) in the gastric cancer microenvironment.[3] It achieves this by inhibiting the phosphorylation of STAT6, a key transcription factor in promoting M2 macrophage formation, without affecting total STAT6 expression.[3] This action weakens the ability of M2 macrophages to promote the malignant behavior of gastric cancer cells.[3]

| Parameter | Model | Treatment | Result | Reference |

| M2 Marker Expression (IL-10, TGF-β, Arg-1) | IL-4 induced RAW264.7 macrophages | This compound (10, 20 µM) | Significant suppression of M2 markers | [3] |

| p-STAT6 Expression | IL-4 induced RAW264.7 macrophages | This compound (10, 20 µM) | Obvious inhibition of STAT6 phosphorylation | [3] |

| CD206 Tissue Infiltration | Gastric cancer mouse model | This compound | Suppression of CD206 cell infiltration in tumors | [3] |

-

Cell Culture and Induction: RAW264.7 macrophages were cultured. M2 polarization was induced by treatment with IL-4 or by co-culturing with MFC gastric cancer cells. For treatment groups, cells were pretreated with this compound (10 or 20 µM) for 12 hours before induction.[3]

-

ELISA: The levels of M2 markers (IL-10, Arg-1, TGF-β1) in the cell culture supernatant were measured using ELISA kits.[3]

-

Western Blotting: Cell lysates were analyzed by Western blotting to detect the protein expression levels of total STAT6 and phosphorylated STAT6 (p-STAT6).[3]

-

In Vivo Model: A tumor-bearing mouse model was established. The effect of this compound on tumor growth and the infiltration of CD206-positive M2 macrophages in tumor tissues was assessed by immunohistochemistry (IHC).[3]

Downregulation of CDC20 and uPA in Breast Cancer

In highly invasive human breast cancer cells (MDA-MB-231), this compound has been found to suppress both anchorage-dependent and anchorage-independent growth.[6] This effect is mediated through the downregulation of the cell cycle regulatory protein CDC20.[6] Furthermore, this compound inhibits the invasive behavior of these cells, including adhesion, migration, and invasion, by suppressing the secretion of urokinase-plasminogen activator (uPA) and the expression of its receptor (uPAR).[6]

| Parameter | Cell Line | Treatment | Result | Reference |

| Cell Proliferation & Colony Formation | MDA-MB-231 | This compound | Specific suppression | [6] |

| CDC20 Expression | MDA-MB-231 | This compound | Suppression of expression | [6] |

| uPA Secretion & uPAR Expression | MDA-MB-231 | This compound | Inhibition | [6] |

| Cell Adhesion, Migration, Invasion | MDA-MB-231 | This compound | Inhibition | [6] |

| IC50 (Cell Proliferation) | MCF-7 | This compound | 5.8 µM | [7] |

| IC50 (Cell Proliferation) | MDA-MB-231 | This compound | 9.7 µM | [7] |

-

Cell Culture: MDA-MB-231 human breast cancer cells were maintained in standard culture conditions.

-

Cell Proliferation Assay (Anchorage-Dependent): Cells were treated with this compound, and proliferation was measured over time using methods like direct cell counting or MTT assays.[6]

-

Colony Formation Assay (Anchorage-Independent): Cells were suspended in soft agar containing this compound and incubated to allow for colony formation. The number and size of colonies were then quantified.[6]

-

Cell Invasion Assay: The invasive potential of cells was assessed using Matrigel-coated transwell chambers. Cells treated with this compound were placed in the upper chamber, and the number of cells that invaded through the matrix to the lower chamber was counted.[6]

-

Western Blot and ELISA: The expression of CDC20 and uPAR was determined by Western blot analysis of cell lysates. The secretion of uPA into the culture medium was quantified by ELISA.[6]

Modulation of Melanogenesis Signaling Pathways

This compound has been identified as an inhibitor of melanin biosynthesis, making it a compound of interest in dermatology and cosmetology.

The CREB and MAPK Signaling Pathways in Melanocytes

In B16F10 melanoma cells, this compound effectively inhibits melanin production by suppressing the expression of microphthalmia-related transcription factor (MITF) and cellular tyrosinase proteins.[8][9] This inhibition is achieved through the modulation of two key signaling pathways:

-

CREB Pathway: It inhibits the phosphorylation of cAMP response element-binding protein (CREB), which is a known activator of MITF transcription.[8][9]

-

MAPK Pathway: It differentially regulates MAPK family members, increasing the phosphorylation of ERK and JNK (which inhibit melanin synthesis) while decreasing the phosphorylation of p38 (which induces MITF expression).[8]

References

- 1. plantaanalytica.com [plantaanalytica.com]

- 2. Network Pharmacology and Experimental Validation Reveal this compound Modulates Pneumonia via TNF/NF‐κB/MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound regulates tumor-associated M2 macrophage polarization in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a lanostanoid triterpene from Ganoderma lucidum, suppresses growth of colon cancer cells through ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound (GDNT) exerts its effect on growth and invasiveness of breast cancer cells through the down-regulation of CDC20 and uPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Semisynthesis and biological evaluation of this compound and its stereoisomeric triols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Anti-Melanogenic Effects of this compound from the Medicinal Mushroom Ganoderma lucidum through the Regulation of the CREB and MAPK Signaling Pathways in B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activities of Ganodermanontriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanontriol is a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum. This document provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its anticancer, anti-inflammatory, anti-melanogenic, and hepatoprotective properties. The information presented herein is intended to serve as a technical guide for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms through signaling pathway diagrams.

Quantitative Data Summary

The in vitro biological activities of this compound have been quantified across various studies. The following tables summarize the key findings, including cytotoxic effects on cancer cell lines and other relevant biological activities.

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |

| H1299 | Lung Adenocarcinoma | > 6.25 | 24 |

| A549 | Lung Adenocarcinoma | > 3.125 | 24 |

| Caco-2 | Colorectal Carcinoma | 63.28 | Not Specified |

| HepG2 | Liver Carcinoma | 58.71 | Not Specified |

| HeLa | Cervical Carcinoma | 49.85 | Not Specified |

| MCF-7 | Breast Cancer | 5.8 | Not Specified |

| MDA-MB-231 | Breast Cancer | 9.7 | Not Specified |

Table 2: Other In Vitro Biological Activities of this compound

| Biological Activity | Cell Line/Assay | Key Quantitative Findings |

| Anti-melanogenic | B16F10 cells | 49.6% inhibition of melanin production at 2.5 µg/mL. |

| Anti-inflammatory | RAW 264.7 macrophages | Significant inhibition of nitric oxide (NO) production and TNF-α and iNOS expression at 1.25-5 µg/mL. |

| Antiviral (Dengue Virus) | Dengue inhibition assay | ~40% reduction in DENV titers at 50 µM and ~25% at 25 µM. |

| Hepatoprotective | Hepa1c1c7 cells | Increased cell viability and reduced levels of ALT, AST, and LDH in the presence of t-BHP. |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess the biological activities of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) can be determined by plotting the percentage of viability versus the concentration of the compound.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours.

-

Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms.

Anticancer Activity

Ganodermanontriol: A Deep Dive into its Anti-Inflammatory Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ganodermanontriol, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant interest in the field of inflammation research.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, with a focus on its mechanism of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1] The search for effective and safe anti-inflammatory agents has led to the exploration of natural products, with Ganoderma lucidum being a prominent candidate due to its long history in traditional medicine.[4][5] this compound is one of the key bioactive triterpenoids identified in this mushroom.[1]

This guide will delve into the molecular mechanisms by which this compound exerts its anti-inflammatory effects, primarily through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] We will present a compilation of the available quantitative data in structured tables for ease of comparison and provide detailed methodologies for key experiments to facilitate the replication and further investigation of these findings.

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

This compound's anti-inflammatory activity is predominantly attributed to its ability to suppress key signaling pathways that orchestrate the inflammatory response. The two major pathways implicated are the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory stimuli such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to inhibit the activation of the NF-κB pathway.[1] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4] The inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory mediators.

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial regulators of cellular responses to a variety of external stimuli, including inflammatory signals.[8] Activation of these kinases through phosphorylation leads to the activation of transcription factors, such as activator protein-1 (AP-1), which in turn promotes the expression of inflammatory genes.

Studies have demonstrated that this compound can suppress the phosphorylation of p38 and JNK in LPS-stimulated macrophages. By inhibiting the activation of these MAPK pathways, this compound further dampens the inflammatory response. Interestingly, some studies suggest it does not affect the phosphorylation of ERK1/2.[4]

Caption: this compound inhibits the MAPK signaling pathway.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various studies, highlighting the efficacy of this compound in inhibiting key inflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Cell Line | Stimulant | Mediator | This compound Concentration (µg/mL) | % Inhibition / Effect | Reference |

| RAW 264.7 | LPS | NO Production | 1.25 - 5 | Significant inhibition | |

| RAW 264.7 | LPS | TNF-α | 1.25 - 5 | Significant inhibition | |

| RAW 264.7 | LPS | iNOS Expression | 1.25 - 5 | Significant inhibition | |

| RAW 264.7 | LPS | PGE2 | Not Specified | Marked suppression (by GLT extract) | [4] |

| RAW 264.7 | LPS | IL-6 | Not Specified | Marked suppression (by GLT extract) | [4] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Condition | Dosage | Key Findings | Reference |

| Rats | Experimentally induced pneumonia | Not Specified | Mitigated lung tissue damage, reduced inflammatory mediators | [1] |

| Mice | LPS-induced endotoxemia | Not Specified | Inhibited production of TNF-α and IL-6 (by GLT extract) | [4] |

| Murine Liver | t-BHP-induced inflammation | Not Specified | Lowered levels of hepatic enzymes and malondialdehydes | [9] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.

Caption: A general workflow for in vitro anti-inflammatory experiments.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1.25-5 µg/mL) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).

Nitric Oxide (NO) Assay

-

Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

Collect 100 µL of cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The nitrite concentration is determined from a standard curve generated with sodium nitrite.

-